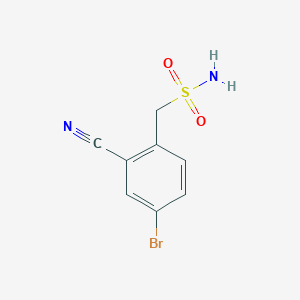

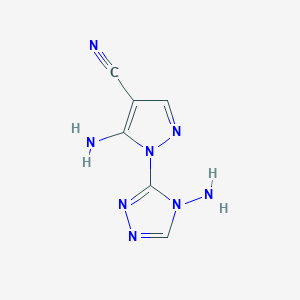

![molecular formula C21H26N6O3 B2501151 N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251657-21-2](/img/structure/B2501151.png)

N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a chemical entity that appears to be designed for biological activity, potentially as a receptor antagonist. While the specific papers provided do not directly discuss this compound, they do provide insight into related chemical scaffolds and their biological activities. For instance, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of adenosine human receptor antagonists, particularly targeting the hA2A adenosine receptor subtype . This suggests that the compound may also be designed to interact with similar biological targets.

Synthesis Analysis

The synthesis of related compounds involves a molecular simplification approach, as seen in the development of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These derivatives were synthesized with various substituents to target the hA2A adenosine receptor. Although the exact synthesis of N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is not detailed, it is likely that similar synthetic strategies could be employed, involving multi-component reactions and specific substitutions to achieve the desired chemical structure.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a triazolopyrazinone core, which is crucial for their activity as adenosine receptor antagonists . The specific substituents on the phenyl ring and other positions of the core structure are critical for determining the affinity and selectivity towards the target receptors. Docking studies are often performed to understand the interaction between these molecules and the receptor structures, which helps in rationalizing the observed affinity data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include one-pot multi-component reactions, which are efficient for creating complex molecules such as acridines and tetrahydrodipyrazolopyridines . These reactions typically involve the combination of an aldehyde with other reagents like dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one at reflux conditions. For the synthesis of tri-substituted methanes (TRSMs), the reaction of the appropriate aldehyde with 6-aminothiouracil and 4-hydroxycoumarin is used . These methods could potentially be adapted for the synthesis of N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, and stability under different conditions. The spectral data, such as NMR, IR, and mass spectrometry, are used to confirm the structures of these compounds . These properties are essential for understanding the compound's behavior in biological systems and for further development as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical compound N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is related to various research areas in synthetic chemistry and heterocyclic compound synthesis. For example, the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene as a synthon showcases the use of ethoxyphenyl derivatives in creating fused pyran-2-ones, highlighting the compound's role in the synthesis of complex heterocyclic structures (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992). Additionally, compounds like 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, which share structural similarities, have been evaluated for their anticancer and antimicrobial activities, suggesting potential bioactive applications for related compounds (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).

Biological Activities and Applications

The structure of N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide suggests potential for various biological activities. Compounds with the [1,2,4]triazolo[4,3-a]pyrazin structure have been explored for their biological activities. For instance, studies on pyrazole-acetamide derivatives have revealed their antioxidant activities and the influence of hydrogen bonding on self-assembly processes, indicative of the potential pharmacological applications of similar compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019). Furthermore, modification of related compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for enhanced anticancer effects and reduced toxicity highlights the therapeutic potential of structurally similar molecules (Wang, Mao, Cao, Xie, Xin, Lian, Cao, Zhang, 2015).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-3-30-17-8-6-16(7-9-17)23-18(28)14-27-21(29)26-12-10-22-19(20(26)24-27)25-11-4-5-15(2)13-25/h6-10,12,15H,3-5,11,13-14H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQUPJNVDFSVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

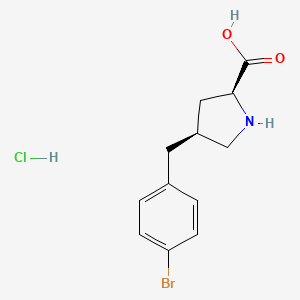

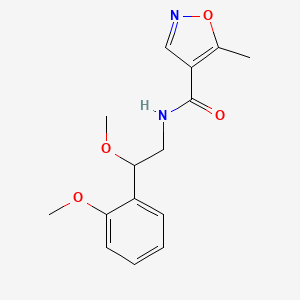

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)

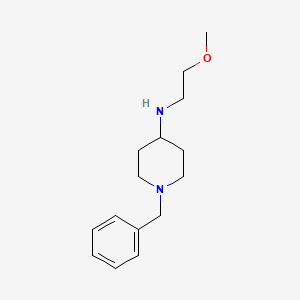

![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)

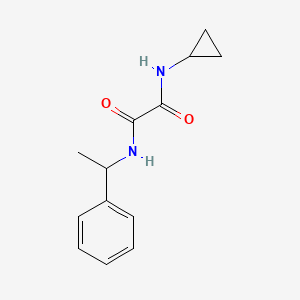

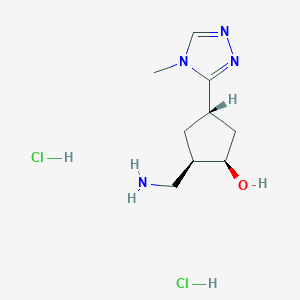

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)

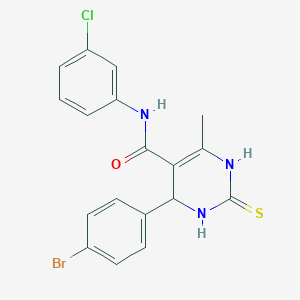

![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)

![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)